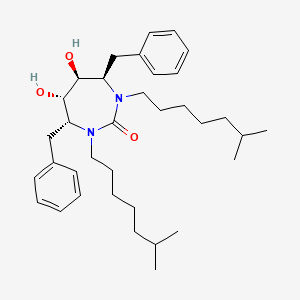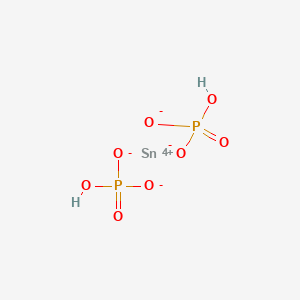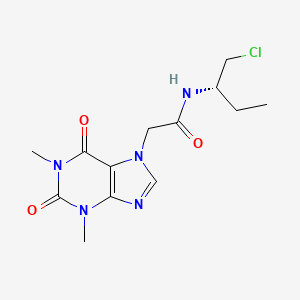
(-)-1,2,3,6-Tetrahydro-N-(1-(chloromethyl)propyl)-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-1,2,3,6-Tetrahydro-N-(1-(chloromethyl)propyl)-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide is a complex organic compound with a unique structure It belongs to the class of purine derivatives, which are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (-)-1,2,3,6-Tetrahydro-N-(1-(chloromethyl)propyl)-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide involves multiple steps. One common method starts with the preparation of the purine core, followed by the introduction of the chloromethyl and propyl groups. The reaction conditions typically involve the use of strong bases and nucleophiles to facilitate the substitution reactions. The final step often includes purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(-)-1,2,3,6-Tetrahydro-N-(1-(chloromethyl)propyl)-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions often involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (-)-1,2,3,6-Tetrahydro-N-(1-(chloromethyl)propyl)-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential in various assays and studies. It can interact with enzymes and receptors, making it a valuable tool for understanding biochemical pathways and mechanisms.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its ability to modulate biological targets suggests it could be developed into a drug for treating specific diseases.
Industry
Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (-)-1,2,3,6-Tetrahydro-N-(1-(chloromethyl)propyl)-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other purine derivatives such as:
Caffeine: A well-known stimulant with a similar purine structure.
Theobromine: Found in chocolate, it has a structure closely related to caffeine.
Adenine: A fundamental component of DNA and RNA.
Uniqueness
What sets (-)-1,2,3,6-Tetrahydro-N-(1-(chloromethyl)propyl)-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide apart is its specific substitution pattern, which imparts unique chemical and biological properties
Eigenschaften
CAS-Nummer |
83200-93-5 |
|---|---|
Molekularformel |
C13H18ClN5O3 |
Molekulargewicht |
327.77 g/mol |
IUPAC-Name |
N-[(2S)-1-chlorobutan-2-yl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide |
InChI |
InChI=1S/C13H18ClN5O3/c1-4-8(5-14)16-9(20)6-19-7-15-11-10(19)12(21)18(3)13(22)17(11)2/h7-8H,4-6H2,1-3H3,(H,16,20)/t8-/m0/s1 |
InChI-Schlüssel |
WSCMLTUZBBYWNP-QMMMGPOBSA-N |
Isomerische SMILES |
CC[C@@H](CCl)NC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Kanonische SMILES |
CCC(CCl)NC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


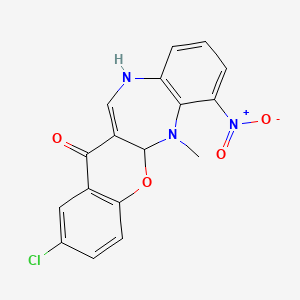
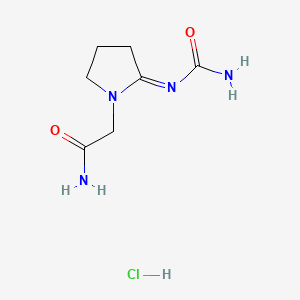
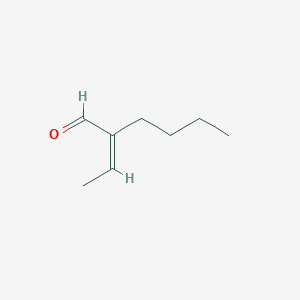
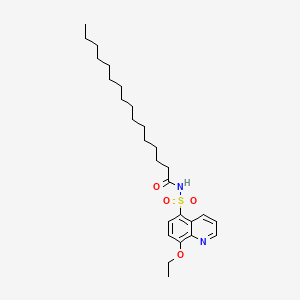
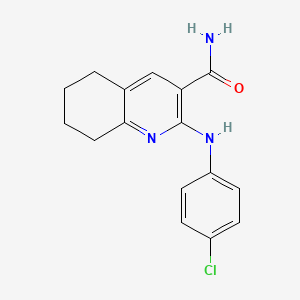
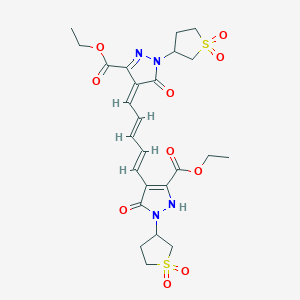

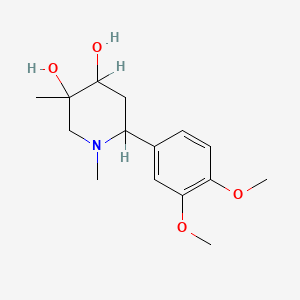

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[4-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12764023.png)
